molecular formula C11H9F3N4OS B2681583 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide CAS No. 720667-88-9

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B2681583
CAS No.: 720667-88-9
M. Wt: 302.28
InChI Key: VGYUXMZLPMERTQ-UHFFFAOYSA-N
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Description

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide is a compound that features a triazole ring, a sulfur atom, and a trifluorophenyl group. Triazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide typically involves the reaction of 2-chloro-N-(2,4,5-trifluorophenyl)acetamide with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological processes in microorganisms, leading to their death . The compound’s ability to form non-covalent bonds with its targets is crucial for its biological activity.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4OS/c1-18-5-15-17-11(18)20-4-10(19)16-9-3-7(13)6(12)2-8(9)14/h2-3,5H,4H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYUXMZLPMERTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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